molecular formula C23H19NO3 B3590169 N-[(FURAN-2-YL)METHYL]-3-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE

N-[(FURAN-2-YL)METHYL]-3-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE

Cat. No.: B3590169
M. Wt: 357.4 g/mol
InChI Key: AUMHVEMELTVQOO-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE is a complex organic compound that features a furan ring, a naphthalene moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the furan and naphthalene intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the naphthalene moiety can be prepared via Friedel-Crafts alkylation or acylation reactions. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(FURAN-2-YL)METHYL]-3-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and naphthalene moieties may play a role in binding to these targets, while the benzamide structure can influence the compound’s overall stability and reactivity. Specific pathways involved in its mechanism of action depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the naphthalene moiety, which may result in different chemical and biological properties.

    N-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE:

    N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE: Similar structure but with a methyl group, leading to variations in its chemical behavior.

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE is unique due to the presence of both furan and naphthalene moieties, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions with molecular targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(naphthalen-1-yloxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c25-23(24-15-20-10-5-13-26-20)19-9-3-6-17(14-19)16-27-22-12-4-8-18-7-1-2-11-21(18)22/h1-14H,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMHVEMELTVQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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